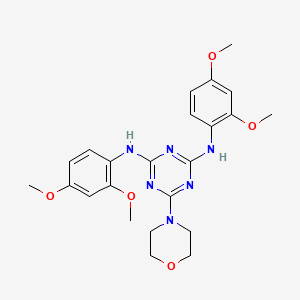

![molecular formula C17H12BrN5OS B2840971 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide CAS No. 1251559-91-7](/img/structure/B2840971.png)

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been studied for its potential as an anticonvulsant agent . Other derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been designed and synthesized for their potential anti-proliferative and anti-VEGFR-2 properties .

Synthesis Analysis

The synthesis of this compound involves the use of 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor . The newly synthesized compounds have been characterized by IR, (1)H NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of the compound has been confirmed chemically by elemental analyses and spectral data (IR, 1 H NMR, 13 C NMR, and Mass) .Chemical Reactions Analysis

The compound is used as a precursor for the syntheses of novel quinoxaline derivatives with potential anticonvulsant properties .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been characterized by IR, (1)H NMR, and mass spectral data .Aplicaciones Científicas De Investigación

Anticonvulsant Properties

2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, a precursor for synthesizing quinoxaline derivatives, has been studied for potential anticonvulsant properties. Some of these derivatives have demonstrated significant anticonvulsant activities, making them a subject of interest in epilepsy research (Alswah et al., 2013).

Synthesis and Chemical Properties

Studies on the synthesis of related quinoxaline derivatives, such as methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, have been conducted. These investigations focus on understanding the chemical properties and reactions involved in creating these compounds, which are crucial for developing new drugs and materials (Fathalla, 2015).

Development of New Drug Scaffolds

Research on diversified synthesis of related compounds, such as 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, demonstrates the potential for these chemicals to be used as scaffolds in drug development. These studies contribute to the pharmaceutical industry by providing new avenues for drug discovery (An et al., 2017).

Inotropic Activities

Derivatives of triazoloquinoxaline have been synthesized and evaluated for positive inotropic activity. These studies are crucial in exploring potential treatments for heart-related ailments, as some compounds show promising inotropic effects (Zhang et al., 2008).

Antiallergic Properties

The exploration of triazoloquinoxaline derivatives for their antiallergic properties has been conducted. This research is significant in the field of allergy treatment, providing insights into new therapeutic agents (Loev et al., 1985).

Antidepressant Potential

Studies have explored the potential of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines as antidepressants. This research is vital for mental health treatment, offering new possibilities for rapid-acting antidepressant agents (Sarges et al., 1990).

Antihistaminic Agents

Research has been conducted on novel triazoloquinoxaline derivatives as H1-antihistaminic agents. These studies are important for developing new treatments for allergic reactions, offering alternatives to existing antihistamines (Alagarsamy et al., 2008).

Adenosine Receptor Antagonists

Investigations into the use of triazoloquinoxaline derivatives as adenosine receptor antagonists have been carried out. This research is significant in the field of neurology and cardiology, as it explores new treatments for conditions related to adenosine receptors (Catarzi et al., 2005).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(3-bromophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN5OS/c18-11-4-3-5-12(8-11)20-15(24)9-25-17-16-22-19-10-23(16)14-7-2-1-6-13(14)21-17/h1-8,10H,9H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQQCTHYDHEZEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840894.png)

![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840895.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2840901.png)

![(Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2840902.png)

![Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2840903.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2840907.png)

![2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide](/img/structure/B2840908.png)

![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2840909.png)

![1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2840911.png)